molecular formula C13H12N6O B2745776 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime CAS No. 1965308-69-3

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime

Cat. No.: B2745776
CAS No.: 1965308-69-3
M. Wt: 268.28
InChI Key: RAMNODYDPXPHCT-UHFFFAOYSA-N
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Description

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various biological effects, including antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 5,6-Diarylpyrazolo[1,5-a]pyrimidines

Uniqueness

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the carboxamidoxime group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

7-amino-N'-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)18-20)7-16-19(11)13/h1-7,20H,14H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMNODYDPXPHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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